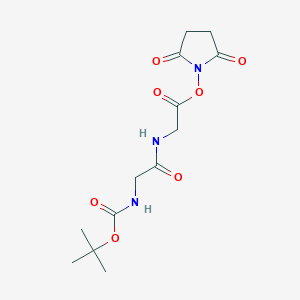
Boc-Gly-Gly-OSu
Vue d'ensemble
Description
Boc-Gly-Gly-OSu, also known as tert-butyloxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a reagent for the introduction of the Boc (tert-butyloxycarbonyl) protecting group to amino acids and peptides. This protecting group is essential in organic synthesis to prevent unwanted reactions at the amino group during peptide bond formation.
Applications De Recherche Scientifique
Boc-Gly-Gly-OSu is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and the preparation of Boc-protected amino acids.
Biology: In the study of protein-protein interactions and the synthesis of peptide-based inhibitors.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
Safety and Hazards
Orientations Futures
A recent paper discusses the development of a biocatalytic method for the production of novel affinity resins with an immobilized mutant form of protein A via sortase A mediated reaction . The affinity resin with the Gly-Gly-EDA-Gly-Gly linker was assessed using recombinant hyperchimeric monoclonal antibodies . This suggests potential future applications of “Boc-Gly-Gly-OSu” in the field of biotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-OSu typically involves the reaction of Boc-Gly-Gly-OH (tert-butyloxycarbonyl-glycyl-glycine) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester. The general reaction scheme is as follows:
- Dissolve Boc-Gly-Gly-OH and NHS in anhydrous dichloromethane.
- Add DCC to the solution and stir at room temperature for several hours.
- Filter off the dicyclohexylurea byproduct.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Gly-Gly-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The activated ester group (OSu) can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form Boc-Gly-Gly-OH and N-hydroxysuccinimide.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, dimethylformamide (DMF), and acetonitrile.
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Amides: Formed by the reaction of this compound with amines.
Hydrolyzed Products: Boc-Gly-Gly-OH and N-hydroxysuccinimide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Gly-OSu: Similar to Boc-Gly-Gly-OSu but with a single glycine residue.
Fmoc-Gly-Gly-OSu: Uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-Gly-Gly-OSu: Uses the benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness
This compound is unique due to its specific structure, which includes two glycine residues and the Boc protecting group. This structure provides enhanced stability and reactivity compared to similar compounds, making it a valuable reagent in peptide synthesis.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-6-8(17)14-7-11(20)23-16-9(18)4-5-10(16)19/h4-7H2,1-3H3,(H,14,17)(H,15,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFADWSLCJBFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


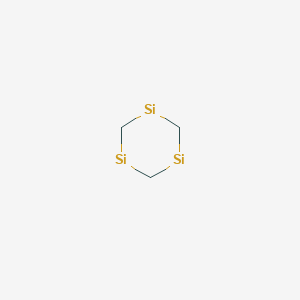

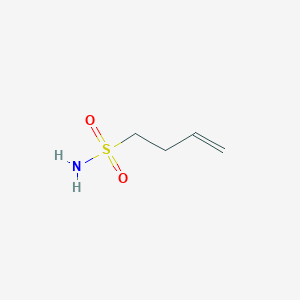

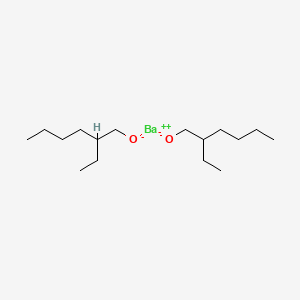
![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)


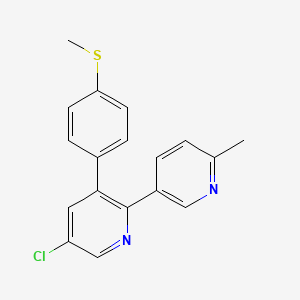
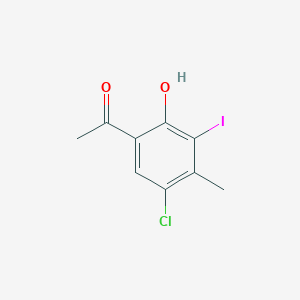
![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)
![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)

![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)
